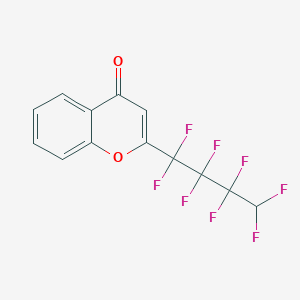![molecular formula C20H20O4 B11648328 6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11648328.png)
6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona es un complejo compuesto orgánico que pertenece a la clase de compuestos aromáticos heterocíclicos. Este compuesto presenta un anillo de furano fusionado con un anillo de cicloheptano, y está sustituido con grupos etoxi, metoxi y dimetil. La estructura única de este compuesto lo hace de interés en varios campos de la investigación científica, incluyendo la química orgánica, la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la síntesis de furano de Paal-Knorr, que es una ciclización catalizada por ácido de compuestos 1,4-dicarbonilo . Este método es particularmente útil para preparar furanos sustituidos, incluido el compuesto objetivo.
Otro enfoque implica la cicloisomerización de alenonas conjugadas utilizando nanopartículas de oro soportadas en dióxido de titanio como catalizador . Este método permite la formación de furanos en condiciones suaves y puede acelerarse mediante la adición de ácido acético.
Métodos de producción industrial
La producción industrial de 6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona generalmente implica la aplicación a gran escala de la síntesis de Paal-Knorr debido a su eficiencia y escalabilidad. El uso de catalizadores heterogéneos, como las nanopartículas de oro, también se puede emplear para mejorar las velocidades de reacción y los rendimientos en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir nuevos sustituyentes en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Reactivos como bromo (Br₂) y ácido sulfúrico (H₂SO₄) se utilizan para reacciones de sustitución aromática electrofílica.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como compuesto modelo en estudios de aromaticidad y reactividad.
Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos dirigidos a vías biológicas específicas.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona implica su interacción con objetivos y vías moleculares específicos. La estructura aromática del compuesto le permite participar en interacciones π-π con aminoácidos aromáticos en proteínas, lo que puede afectar la función de la proteína y las vías de señalización . Además, sus grupos funcionales pueden participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye aún más en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Furano: Un compuesto heterocíclico simple con un anillo de cinco miembros que contiene un átomo de oxígeno.
Benzofurano: Un compuesto aromático fusionado con un anillo de benceno fusionado a un anillo de furano.
Cumarina: Un compuesto de benzopirona con un anillo de benceno y α-pirona fusionados.
Singularidad
6-(4-etoxi fenil)-8-metoxi-1,3-dimetil-4H-ciclohepta[c]furano-4-ona es único debido a sus anillos de cicloheptano y furano fusionados, junto con sus sustituyentes específicos. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C20H20O4 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C20H20O4/c1-5-23-16-8-6-14(7-9-16)15-10-17(21)19-12(2)24-13(3)20(19)18(11-15)22-4/h6-11H,5H2,1-4H3 |
Clave InChI |
AGOLBKCUFCQBBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648257.png)
![Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11648260.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B11648265.png)
![Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648281.png)

![2-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11648291.png)
![methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11648298.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11648300.png)
![2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11648308.png)

![4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B11648336.png)
![Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648344.png)
